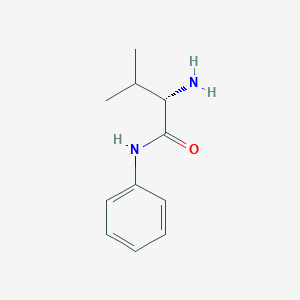

(S)-2-amino-3-methyl-N-phenylbutanamide

Description

Overview of Amino Acid Amides in Chemical and Biological Contexts

Amino acid amides are derivatives of amino acids where the carboxylic acid group has been converted to an amide. This structural modification has profound effects on the molecule's physical and chemical properties, including its basicity, solubility, and reactivity. The amide bond is a cornerstone of biochemistry, forming the peptide linkages that constitute the backbone of proteins. libretexts.org In the broader chemical context, amino acid amides serve as versatile building blocks and intermediates in organic synthesis. Their synthesis typically involves the coupling of an amino acid with an amine, a reaction that is fundamental in the creation of a vast array of organic molecules. nih.gov These compounds are not only integral to the structure of proteins but are also found in various natural products and have been explored for their potential in medicinal chemistry.

Importance of Chirality in Organic Molecules

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. These mirror images are called enantiomers. onyxipca.com The presence of a stereocenter, typically a carbon atom bonded to four different groups, is a common cause of chirality in organic molecules. nih.gov This "handedness" is a critical factor in molecular recognition, particularly in biological systems where enzymes and receptors are themselves chiral. rsc.org Consequently, the two enantiomers of a chiral drug can exhibit markedly different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other might be inactive or even harmful. tcichemicals.com This underscores the critical importance of stereochemistry in drug design and development. wikipedia.orgnih.gov

Rationale for Research Focus on (S)-2-amino-3-methyl-N-phenylbutanamide

This compound, also known as N-phenyl-L-valinamide, is a chiral molecule derived from the naturally occurring amino acid L-valine. The specific interest in this compound stems from several key areas of chemical research. As a derivative of a readily available chiral building block, it holds potential as a chiral auxiliary or a resolving agent in asymmetric synthesis. onyxipca.comtcichemicals.com Chiral resolving agents are used to separate racemic mixtures into their individual enantiomers, a crucial process in the production of enantiomerically pure pharmaceuticals and other fine chemicals. libretexts.orgwikipedia.org The study of such well-defined chiral molecules helps in understanding the subtle steric and electronic interactions that govern stereoselective transformations.

Scope and Objectives of Academic Inquiry

The primary objective of this article is to provide a comprehensive overview of this compound based on existing scientific literature. This includes detailing its fundamental chemical and physical properties, outlining common synthetic methodologies for its preparation, and exploring its established and potential applications, particularly in the field of asymmetric synthesis. The content herein is strictly focused on the chemical nature and scientific investigation of this compound, excluding any discussion of dosage, administration, or safety profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQXACDDVLRVJX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Considerations for S 2 Amino 3 Methyl N Phenylbutanamide

Systematic IUPAC Nomenclature of the Compound

The naming of (S)-2-amino-3-methyl-N-phenylbutanamide is systematically derived from the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The name conveys the precise structural and stereochemical information of the molecule.

The parent structure is identified as a butanamide, which indicates a four-carbon chain (butane) with a carboxamide functional group (-CONH2). The 'N-phenyl' prefix specifies that a phenyl group (-C6H5) is substituted on the nitrogen atom of the amide.

The substituents on the four-carbon chain are detailed as follows:

An amino group (-NH2) is located at the second carbon (C2) of the butanamide chain.

A methyl group (-CH3) is attached to the third carbon (C3).

The "(S)-" prefix is a crucial stereochemical descriptor that denotes the absolute configuration at the chiral center. In this molecule, the chiral center is the second carbon atom (C2), which is bonded to four different groups: an amino group, a hydrogen atom, a carbonyl group, and an isopropyl group (resulting from the 3-methyl substitution). According to the Cahn-Ingold-Prelog priority rules, the (S)-configuration indicates a specific three-dimensional arrangement of these groups.

Principles of Chirality and Stereoisomeric Aspects in Butanamide Derivatives

Chirality is a key geometric property in many organic molecules, including butanamide derivatives. A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents.

In the case of this compound, the carbon at the second position (C2) is a stereocenter. The four distinct groups attached to it are:

-NH2 (amino group)

-H (hydrogen atom)

-C(=O)NHPh (N-phenylcarboxamide group)

-CH(CH3)2 (isopropyl group)

The presence of this single chiral center means that the molecule can exist as a pair of enantiomers: the (S)-isomer and the (R)-isomer. These two isomers are mirror images of each other and, without external chiral influence, will have identical physical properties such as melting point and boiling point. However, they will rotate plane-polarized light in equal but opposite directions.

Significance of the (S)-Configuration and Enantiomeric Purity

The specific three-dimensional arrangement of atoms, or stereochemistry, is of paramount importance in many chemical and biological contexts. The designation "(S)-" for this compound specifies one of two possible enantiomers. In fields such as medicinal chemistry and materials science, it is common for one enantiomer of a chiral compound to exhibit significantly different biological activity or material properties compared to its mirror image.

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the degree to which one enantiomer is present in a mixture in greater amounts than the other. A sample with high enantiomeric purity consists predominantly of a single enantiomer. For instance, a product labeled with 99% ee contains 99.5% of one enantiomer and 0.5% of the other. The synthesis and separation of chiral compounds to achieve high enantiomeric purity are significant areas of research in organic chemistry.

Diastereomeric and Enantiomeric Relationships in Related Chemical Structures

Understanding the stereochemical relationships between different isomers is crucial.

Enantiomers : As previously discussed, this compound has one enantiomer, which is (R)-2-amino-3-methyl-N-phenylbutanamide. They are non-superimposable mirror images.

Diastereomers : Diastereomers are stereoisomers that are not mirror images of each other. This relationship arises when a molecule has two or more stereocenters. If we consider a related structure, for example, 2-amino-3-phenylbutanamide, this molecule also has two stereocenters (at C2 and C3). This would give rise to four possible stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S). The (2S, 3S) and (2R, 3R) isomers are an enantiomeric pair. Similarly, the (2S, 3R) and (2R, 3S) isomers constitute another enantiomeric pair. The relationship between the (2S, 3S) isomer and the (2S, 3R) or (2R, 3S) isomers is diastereomeric.

The study of such stereoisomeric relationships is fundamental in understanding the properties and interactions of complex organic molecules.

Advanced Synthetic Methodologies for S 2 Amino 3 Methyl N Phenylbutanamide and Analogues

Classical and Contemporary Approaches to Amide Bond Formation

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. numberanalytics.comresearchgate.net This reaction involves the coupling of a carboxylic acid and an amine. numberanalytics.com In the synthesis of (S)-2-amino-3-methyl-N-phenylbutanamide, this translates to the reaction between L-valine (or a derivative) and aniline (B41778).

Classical Methods:

Historically, amide bonds were often formed by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. researchgate.netyoutube.com These highly reactive species readily couple with an amine. youtube.com However, these methods often require harsh conditions and can lead to side reactions and racemization, the loss of stereochemical purity. researchgate.net

Contemporary Methods:

Modern amide bond formation relies heavily on the use of coupling reagents. numberanalytics.com These reagents activate the carboxylic acid in situ, allowing for a milder and more controlled reaction with the amine. numberanalytics.com This approach significantly reduces the risk of side reactions and is crucial for preserving the stereochemistry of chiral centers, a key consideration in the synthesis of this compound. rsc.org

Common classes of coupling reagents include:

Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). youtube.comacs.org These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress racemization. researchgate.netacs.org

Phosphonium Salts: such as BOP-Cl. researchgate.net

Uronium/Aminium Salts: such as HATU. researchgate.netresearchgate.net

The selection of the appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity. researchgate.netthieme-connect.com For instance, a systematic study on amide bond formation for DNA-encoded libraries found that the combination of EDC/HOAt/DIPEA provided high conversion rates for a wide variety of carboxylic acids. acs.org

Stereoselective Synthesis Routes Utilizing Chiral Precursors

The synthesis of this compound inherently requires a stereoselective approach to ensure the correct three-dimensional arrangement of atoms. The most direct method for achieving this is to start with a chiral precursor that already possesses the desired stereochemistry.

In this case, the natural amino acid L-valine serves as the ideal chiral starting material. researchgate.net L-valine has the (S)-configuration at the α-carbon, which is the stereocenter that needs to be preserved in the final product.

The primary challenge in using L-valine is to selectively form the amide bond at the carboxyl group without affecting the amino group or the stereocenter. This is typically achieved through the use of protecting groups . libretexts.org

A General Synthetic Route:

N-Protection: The amino group of L-valine is first "protected" by reacting it with a suitable reagent to form a temporary, unreactive derivative. libretexts.org Common N-protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). libretexts.orgnih.gov This protection prevents the amino group from reacting in subsequent steps. libretexts.org

Amide Coupling: The N-protected L-valine is then coupled with aniline using one of the contemporary amide bond formation methods described in section 3.1. The use of racemization-free coupling reagents is particularly important at this stage. rsc.org

Deprotection: Once the amide bond is formed, the protecting group is removed from the nitrogen atom to yield the final product, this compound. libretexts.org The conditions for deprotection must be chosen carefully to avoid cleaving the newly formed amide bond.

Recent advances have focused on developing coupling reagents that minimize or eliminate racemization, ensuring the enantiomeric purity of the final product. rsc.org Palladium-catalyzed dynamic kinetic asymmetric transformation (DyKAT) is an example of a modern technique for constructing axially chiral amides with high enantioselectivity. nih.gov

Chemoenzymatic and Biocatalytic Approaches for Amino Acid Amide Synthesis

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental sustainability. nih.gov For the synthesis of amino acid amides, various enzymatic strategies have been developed. nih.govnih.gov

Enzymes involved in amide bond formation can be broadly categorized as ATP-dependent or ATP-independent. nih.govresearchgate.net

ATP-dependent enzymes , such as amide bond synthetases and enzymes from the ATP-grasp superfamily, activate the carboxylic acid via the formation of a high-energy acyl-adenylate or acyl-phosphate intermediate. nih.govrsc.org

ATP-independent enzymes , like hydrolases (e.g., lipases, proteases, and acylases), can catalyze amide formation through a transacylation mechanism involving an acyl-enzyme intermediate. nih.govresearchgate.net

Examples of Biocatalytic Amide Synthesis:

Lipases: Candida antarctica lipase (B570770) B (CALB) has been shown to be an effective biocatalyst for the direct amidation of carboxylic acids and amines, achieving excellent yields in green solvents like cyclopentyl methyl ether. nih.gov

Aminoacylases: Aminoacylases from Streptomyces ambofaciens have been used to selectively catalyze the N-acylation of various L-amino acids, including valine, in an aqueous medium. nih.gov

Engineered Enzymes: Directed evolution and protein engineering techniques are being used to develop enzymes with improved activity and substrate scope for the synthesis of non-canonical amino acids and their derivatives. wisc.edu For example, the β-subunit of tryptophan synthase has been engineered for improved activity with various amine nucleophiles. wisc.edu

These biocatalytic methods offer a promising alternative to traditional chemical synthesis, particularly for producing chiral compounds with high enantiomeric purity.

Solid-Phase Synthesis Techniques for Amide-Based Ligands

Solid-phase synthesis (SPS) is a powerful technique for the preparation of peptides and other amide-based molecules. luxembourg-bio.com In SPS, the starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a stepwise manner. luxembourg-bio.comnih.gov A key advantage of this method is that excess reagents and byproducts can be easily removed by simple filtration and washing, simplifying the purification process. researchgate.net

Application to this compound Analogues:

While the direct synthesis of a small molecule like this compound might not necessitate SPS, the methodology is highly relevant for the synthesis of its more complex analogues, particularly peptide-based ligands. luxembourg-bio.comnih.gov

The General SPS Workflow:

Attachment to Resin: An N-protected amino acid, such as Fmoc-L-valine, is attached to a suitable resin, often via an acid-labile linker. nih.gov

Deprotection: The N-protecting group (e.g., Fmoc) is removed to expose the free amino group.

Coupling: The next amino acid (or another carboxylic acid) is coupled to the resin-bound amino group using a suitable activating agent. nih.gov

Repeat: The deprotection and coupling steps are repeated to elongate the peptide chain.

Cleavage: Once the desired sequence is assembled, the final compound is cleaved from the resin, and any side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid. nih.gov

This technique allows for the efficient and automated synthesis of a wide variety of amide-based ligands and peptide conjugates. nih.gov

Novel Synthetic Routes and Reaction Condition Optimization

The quest for more efficient, cost-effective, and environmentally friendly methods for amide bond formation is an ongoing area of research. researchgate.net This includes the development of novel synthetic routes and the optimization of existing reaction conditions.

Novel Reagents and Catalysts:

Researchers are continuously exploring new reagents that can activate carboxylic acids under mild conditions with minimal waste generation. researchgate.netthieme-connect.com For example, the use of sub-stoichiometric amounts of activating agents in combination with organocatalysts is a promising approach. researchgate.net Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for direct amidation, with the added benefit of a simplified solid-phase workup. acs.org

Optimization of Reaction Conditions:

Systematic optimization of reaction parameters can lead to significant improvements in yield, purity, and reaction time. Key parameters that are often optimized include:

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. The use of greener, bio-based solvents like p-cymene (B1678584) is being explored as an alternative to more hazardous solvents like toluene. acs.org

Temperature: Increasing the reaction temperature can improve yields, but it can also increase the risk of side reactions and racemization. researchgate.net

Catalyst Loading: In catalytic reactions, the amount of catalyst used is optimized to achieve a balance between reaction efficiency and cost. researchgate.net

Reagent Stoichiometry: The ratio of reactants and coupling agents is carefully controlled to maximize conversion and minimize waste. acs.org

Interactive Table: Comparison of Amide Coupling Reagents

| Coupling Reagent | Additive | Key Advantages | Common Applications |

| EDC | HOBt/HOAt | Water-soluble byproducts, mild conditions. acs.org | General peptide synthesis, DNA-encoded libraries. acs.org |

| DCC | DMAP | High reactivity, cost-effective. | Ester and amide synthesis. researchgate.net |

| HATU | DIPEA | Fast reaction rates, low racemization. researchgate.net | Difficult couplings, solid-phase synthesis. researchgate.net |

| B(OCH₂CF₃)₃ | None | Simple solid-phase workup, no aqueous extraction. acs.org | Direct amidation, formylation of amines. acs.org |

| T3P | Pyridine | High yields, readily available. | Large-scale synthesis. researchgate.net |

Regioselective Considerations in Amide Formation

Regioselectivity refers to the preferential reaction at one functional group over another. In the context of synthesizing derivatives of this compound, particularly when dealing with more complex starting materials, controlling regioselectivity is crucial.

The primary challenge arises when a molecule contains multiple reactive sites that could potentially form an amide bond. For amino acids, the key is to differentiate between the α-amino group, the carboxyl group, and any reactive side chains.

Strategies for Achieving Regioselectivity:

Protecting Groups: As discussed in section 3.2, the use of orthogonal protecting groups is the most common strategy. libretexts.org By selectively protecting certain functional groups, the reaction can be directed to the desired site. For example, to acylate a side-chain amino group (like in lysine) without affecting the α-amino group, the α-amino group would first be protected.

Chemoselective Reagents: Some reagents exhibit inherent selectivity for certain functional groups. For instance, under acidic conditions, the amino group of a hydroxyamino acid is protonated and deactivated, allowing for chemoselective O-acylation of the hydroxyl group. nih.gov Conversely, N-carboxyanhydrides (NCAs) of amino acids have been shown to mediate the N-acylation of other amino acids and peptides. acs.org

Enzymatic Catalysis: Enzymes often exhibit exquisite regio- and chemoselectivity. rsc.org For example, aminoacylases can selectively catalyze the acylation of the α-amino group of amino acids. nih.gov

In the synthesis of this compound from L-valine and aniline, the regioselectivity is relatively straightforward. The primary reaction is between the single carboxyl group of the valine derivative and the single amino group of aniline. However, when synthesizing more complex analogues with additional functional groups, these regioselective strategies become indispensable.

Chemical Reactivity and Derivatization Strategies for S 2 Amino 3 Methyl N Phenylbutanamide

Amide Bond Transformations and Cleavage Mechanisms

The amide bond in (S)-2-amino-3-methyl-N-phenylbutanamide is relatively stable, yet it can be cleaved under specific conditions, typically through hydrolysis. The mechanism of cleavage is dependent on the pH of the environment.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers, leading to the formation of a tetrahedral intermediate. Subsequent elimination of aniline (B41778), which is protonated under the acidic conditions to form the anilinium ion, and deprotonation of the carboxylic acid group yields (S)-2-amino-3-methylbutanoic acid (valine) and the anilinium ion. The protonation of the leaving amine makes this process essentially irreversible.

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. The breakdown of this intermediate can regenerate the starting materials or lead to the cleavage of the carbon-nitrogen bond, yielding a carboxylate anion and aniline. Due to the poor leaving group ability of the anilide anion, this process is generally less facile than acid-catalyzed hydrolysis and often requires more forcing conditions, such as elevated temperatures. The rate of hydrolysis is influenced by the concentration of the base.

The kinetics of N-substituted amide hydrolysis have been studied for model compounds like N-methylacetamide. These studies show that the reaction is first order in both the amide and water concentration under both subcritical and supercritical conditions. The rate of hydrolysis is also pH-dependent, with increased rates at both low and high pH values. psu.edu

Reactions of the Amino Group (e.g., Acylation, Alkylation)

The primary amino group in this compound is a key site for derivatization, readily undergoing acylation and alkylation reactions.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters. For instance, reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct results in the formation of an N-acyl derivative. This reaction is fundamental in peptide synthesis, where the amino group of one amino acid derivative attacks the activated carboxyl group of another. Common coupling reagents used to facilitate this amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization.

Alkylation: The nucleophilic amino group can be alkylated using alkyl halides. N-alkylation of amides can be challenging as they are weak bases. mdpi.com However, methods have been developed to achieve this transformation. Direct alkylation often requires strong bases to deprotonate the amide first, followed by reaction with an alkylating agent. mdpi.com For the primary amino group, reductive amination is a common and efficient method for introducing alkyl groups. This involves the reaction of the amine with an aldehyde or ketone to form an imine or Schiff base, which is then reduced in situ using a reducing agent such as sodium borohydride or sodium cyanoborohydride. Selective N-terminal functionalization of peptides and proteins has been achieved with high efficiency using reductive alkylation with various aldehydes. nih.govresearchgate.net Phase-transfer catalysis has also been employed for the alkylation of N-substituted 2-phenylacetamides, leading to N-alkylated products. semanticscholar.org

| Reaction Type | Reagents | Product Type |

| Acylation | Acid chloride, Base | N-Acyl derivative |

| Acylation | Carboxylic acid, Coupling agent (e.g., EDC/HOBt) | N-Acyl derivative (peptide bond) |

| Alkylation | Alkyl halide, Base | N-Alkyl derivative |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH4) | N-Alkyl derivative |

Modifications at the Carboxyl-Derived Amide Nitrogen

Direct modification at the amide nitrogen of N-phenylbutanamides is less common due to the reduced nucleophilicity of the nitrogen atom, as its lone pair of electrons is delocalized into the carbonyl group and the phenyl ring. However, under certain conditions, reactions at this site are possible.

N-alkylation of the amide nitrogen in N-substituted amides generally requires the use of a strong base to generate the corresponding amidate anion, which is then sufficiently nucleophilic to react with an alkyl halide. For instance, N-substituted 2-phenylacetamides have been alkylated under basic conditions. researchgate.net Microwave-assisted, solvent-free N-alkylation of amides and lactams using potassium hydroxide and potassium carbonate has also been reported as a rapid and efficient method. mdpi.com Furthermore, triflic acid-mediated phenylation of N-acylaminoalkyl diethylacetals is proposed to proceed through N-acyl-2-phenyl cyclic amide intermediates, which are then converted to N-acylamino-diphenylalkyls. nih.gov

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the α-carbon is a crucial aspect of the chemistry of this compound, particularly in the context of its synthesis and subsequent reactions. Epimerization, the change in configuration at a single stereocenter, can occur under certain conditions, leading to the formation of the (R)-diastereomer.

N-aryl amides of α-amino acids are known to be susceptible to epimerization, especially under basic conditions or during amide bond formation using certain coupling reagents. nih.govacs.orgresearchgate.netnih.gov The mechanism of epimerization often involves the abstraction of the α-proton by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers. The acidity of the α-proton is a key factor, and it is influenced by the nature of both the amino acid side chain and the N-aryl group. Amino acids with bulky side chains, like valine, can sometimes exhibit different epimerization tendencies compared to those with smaller side chains.

Studies on the synthesis of N-aryl amides have highlighted the challenge of avoiding epimerization. For example, conventional amide synthesis using coupling reagents can lead to significant loss of enantiomeric purity. nih.govacs.orgresearchgate.netnih.gov The choice of coupling reagent, solvent, and base can have a profound impact on the extent of epimerization. mdpi.com Alternative, epimerization-free synthetic methods, such as the Umpolung Amide Synthesis (UmAS), have been developed to address this issue for the preparation of chiral α-amino-N-aryl amides. nih.govacs.orgresearchgate.netnih.gov

| Condition | Potential for Epimerization | Influencing Factors |

| Strong Base | High | Base strength, temperature, solvent |

| Amide Coupling | Varies | Coupling reagent, additives, reaction time |

| Acidic Conditions | Generally low | - |

Formation of Novel Derivatives and Conjugates

The functional groups of this compound serve as handles for the synthesis of a variety of novel derivatives and conjugates with potentially interesting biological activities.

Furthermore, the synthesis of valine-alanine based antibody-drug conjugates (ADCs) has been explored, where the dipeptide linker is cleavable by lysosomal proteases. mdpi.com This highlights the potential for incorporating this compound or its derivatives into more complex bioconjugates. The synthesis of such conjugates typically involves the formation of an amide bond between the amino group of the valine moiety and a carboxylic acid group on the molecule to be conjugated, or vice versa.

Advanced Spectroscopic and Analytical Characterization Techniques for S 2 Amino 3 Methyl N Phenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of (S)-2-amino-3-methyl-N-phenylbutanamide by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the phenyl group, the amide N-H, the alpha-amino C-H, the beta-methyl C-H, and the diastereotopic methyl groups of the isopropyl moiety are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the phenyl ring typically appear in the downfield region (around 7.0-8.0 ppm), while the aliphatic protons of the valine residue appear more upfield. researchgate.net The coupling between adjacent protons (J-coupling) provides valuable information about the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon of the amide, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the valine residue are highly characteristic. For example, a representative ¹³C NMR spectrum shows the carbonyl carbon at approximately 170.48 ppm and various signals for the aromatic and aliphatic carbons. rsc.org

Interactive Data Table: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹³C | 170.48 | Amide Carbonyl (C=O) | rsc.org |

| ¹³C | 141.57 | Phenyl C (quaternary) | rsc.org |

| ¹³C | 128.55 (2C) | Phenyl C-H | rsc.org |

| ¹³C | 128.52 (2C) | Phenyl C-H | rsc.org |

| ¹³C | 126.16 | Phenyl C-H | rsc.org |

| ¹³C | 46.68 | Alpha-Carbon (CH-NH₂) | rsc.org |

| ¹³C | 42.78 | Isopropyl CH | rsc.org |

| ¹³C | 35.26, 31.70, 26.46, 25.63, 24.61 | Other Aliphatic Carbons | rsc.org |

| ¹H | 7.82 – 7.79 (m, 2H) | Phenyl H | rsc.org |

| ¹H | 7.56 – 7.52 (m, 1H) | Phenyl H | rsc.org |

| ¹H | 7.43 (td, J = 6.8 Hz, J = 1.6 Hz, 2H) | Phenyl H | rsc.org |

| ¹H | 6.35 (s, 1H) | Amide N-H | rsc.org |

| ¹H | 4.29 (dd, J = 5.2 Hz J = 2.8 Hz, 2H) | Alpha-Proton (CH-NH₂) | rsc.org |

| ¹H | 2.307 (t, J = 2.4 Hz, 1H) | Isopropyl CH | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 218.1545, with experimental values closely matching this. rsc.org

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used. ESI is a soft ionization technique that often results in a prominent molecular ion peak, which is useful for confirming the molecular weight. rsc.org EI, on the other hand, is a higher-energy technique that causes extensive fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For instance, the fragmentation of the parent molecule of valine often does not show a peak corresponding to the parent molecular ion due to its low stability. researchgate.net However, the fragmentation of this compound would likely involve cleavage of the amide bond, loss of the isopropyl group, and fragmentation of the phenyl ring, providing a characteristic fingerprint.

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Technique | Reference |

| [M+H]⁺ | 218.1545 | 218.1546 | HRMS (ESI) | rsc.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations such as stretching and bending of the chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

N-H stretching: Around 3400-3250 cm⁻¹ for the primary amine (NH₂) and the secondary amide (N-H). orgchemboulder.com

C-H stretching: Aromatic C-H stretches typically appear between 3100-3000 cm⁻¹, while aliphatic C-H stretches are found between 3000-2850 cm⁻¹. orgchemboulder.com

C=O stretching: A strong absorption band for the amide carbonyl group is expected in the region of 1680-1630 cm⁻¹. orgchemboulder.com

N-H bending: The bending vibration of the primary amine is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com

C-N stretching: The C-N stretching of the aromatic amine can be found in the 1335–1250 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the various functional groups, providing confirmatory data to the IR analysis.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Amine/Amide (N-H) | Stretch | 3400–3250 | orgchemboulder.com |

| Aromatic C-H | Stretch | 3100–3000 | orgchemboulder.com |

| Aliphatic C-H | Stretch | 3000–2850 | orgchemboulder.com |

| Amide (C=O) | Stretch | 1680–1630 | orgchemboulder.com |

| Amine (N-H) | Bend | 1650–1580 | orgchemboulder.com |

| Aromatic Amine (C-N) | Stretch | 1335–1250 | orgchemboulder.com |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Enantiomeric Purity

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are crucial for determining the stereochemistry and enantiomeric purity of this compound. These methods are sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the chromophores within the molecule. libretexts.org The sign and magnitude of the Cotton effect are characteristic of the stereochemistry of the chiral center(s). For this compound, the phenyl group and the amide carbonyl group are the primary chromophores that would give rise to CD signals. The shape of the CD spectrum can be used to confirm the (S)-configuration at the alpha-carbon.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.net Similar to CD, ORD spectra exhibit Cotton effects in the vicinity of absorption bands. slideshare.net ORD can be used to determine the absolute configuration of chiral molecules and is particularly useful when the chromophore absorbs at wavelengths that are difficult to measure by CD. libretexts.orgslideshare.net

Both CD and ORD are powerful tools for assessing the enantiomeric purity of a sample of this compound. The presence of the opposite enantiomer would lead to a decrease in the signal intensity, and a racemic mixture would be chiroptically inactive.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the absolute configuration of the chiral center.

The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. The resulting crystal structure would confirm the (S)-configuration and reveal details about the conformation of the molecule and the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The N–C bond lengths in anilines are typically shorter than a conventional C–N bond due to π-electron delocalization. researchgate.net

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a detection method, are powerful for the comprehensive analysis of complex samples and for the quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. Chiral HPLC methods can be developed to separate the (S) and (R) enantiomers of 2-amino-3-methyl-N-phenylbutanamide, allowing for the determination of enantiomeric purity. The subsequent MS analysis provides molecular weight confirmation and structural information for each separated enantiomer. LC-MS is particularly advantageous as it often requires no sample preparation due to direct injection. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. researchgate.net For volatile and thermally stable compounds, GC provides excellent separation. researchgate.net For less volatile compounds like this compound, derivatization may be necessary to increase volatility. researchgate.netnih.gov Similar to LC-MS, the mass spectrometer provides identification and quantification of the separated components. GC-MS can be used to confirm the identity of the compound by comparing its mass spectrum with a reference spectrum from a standard. epa.gov

Both LC-MS and GC-MS are highly sensitive and selective methods that are widely used in pharmaceutical analysis for quality control and impurity profiling.

Computational and Theoretical Chemistry Studies of S 2 Amino 3 Methyl N Phenylbutanamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations can determine the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

Detailed research findings from DFT calculations reveal crucial information about a molecule's stability and reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For molecules containing aromatic rings and amide groups, the electron density is often delocalized across these systems. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. nih.gov

In a molecule like (S)-2-amino-3-methyl-N-phenylbutanamide, the phenyl ring, the amide linkage, and the amino group are key sites for electronic interactions. The lone pair of electrons on the nitrogen atoms and the π-electrons of the phenyl ring would significantly influence the HOMO and LUMO compositions.

Table 1: Illustrative Electronic Properties Calculated by DFT (Note: These are hypothetical values for illustrative purposes based on typical results for similar molecules.)

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| NBO Charge on Amide N | -0.65 e | Effective charge on the amide nitrogen atom. |

| NBO Charge on Amino N | -0.85 e | Effective charge on the primary amine nitrogen atom. |

Conformational Analysis and Energy Landscapes

This compound has several rotatable bonds, leading to a complex potential energy surface (PES) with multiple possible conformations. Conformational analysis aims to identify the most stable conformers (local and global minima on the PES) and the energy barriers between them. This is often achieved by systematically rotating dihedral angles and calculating the energy at each point, a process known as a PES scan. nih.gov

Studies on similar amino acid derivatives show that intramolecular hydrogen bonds play a crucial role in stabilizing certain conformations. researchgate.net For instance, a hydrogen bond could form between the amino group (donor) and the amide carbonyl oxygen (acceptor). The orientation of the bulky isopropyl and phenyl groups will also be a major determinant of conformational preference due to steric hindrance. The most stable conformers are those that minimize steric clash while maximizing favorable interactions like hydrogen bonding. researchgate.netnih.gov

Table 2: Example of Relative Energies for Hypothetical Conformers (Note: This table is illustrative and does not represent actual experimental or calculated data for this specific molecule.)

| Conformer | Key Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) | Intramolecular H-Bond |

| A | 60°, 180° | 0.00 | Yes (NH₂···O=C) |

| B | -60°, 180° | 0.45 | Yes (NH₂···O=C) |

| C | 180°, 90° | 2.10 | No |

| D | 60°, -90° | 3.50 | No |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. youtube.comresearchgate.net An MD simulation of this compound, either in a solvent like water or in a condensed phase with other molecules, would reveal how it interacts with its environment.

Key interactions to analyze would include hydrogen bonds between the molecule's amino and amide groups and solvent molecules or other solute molecules. For instance, MD simulations on amino-acid-based ionic liquids show that anions primarily interact with cations via their carboxylate groups. nih.gov Similarly, the amide and amino groups of this compound would be primary sites for hydrogen bonding. The phenyl group can participate in π-π stacking or hydrophobic interactions. nih.gov Analysis of radial distribution functions (RDFs) from the simulation can quantify the probability of finding another atom at a certain distance, clearly identifying the structure of solvent shells and the nature of intermolecular bonding. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming molecular structure. DFT calculations are commonly used for this purpose.

Calculated NMR chemical shifts are typically benchmarked against a reference compound (e.g., tetramethylsilane) and can achieve good agreement with experimental values. The chemical shifts are highly sensitive to the molecule's conformation and electronic environment. Similarly, calculating the vibrational frequencies can help assign the peaks in an experimental IR spectrum to specific bond stretching, bending, or wagging motions within the molecule. For example, the C=O stretch of the amide group, the N-H stretches of the amide and amino groups, and the aromatic C-H stretches would all appear at characteristic frequencies.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative Example) (Note: This table is for illustrative purposes only.)

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3450, 3360 | 3500-3300 |

| Amide | N-H Stretch | 3320 | 3350-3180 |

| Amide | C=O Stretch | 1675 | 1680-1630 |

| Phenyl Ring | C=C Stretch | 1605, 1490 | 1600, 1500-1450 |

Reaction Mechanism Modeling for Synthesis and Derivatization

Theoretical chemistry can be used to model reaction mechanisms, identifying transition states, intermediates, and reaction pathways. This is particularly useful for understanding the synthesis of a molecule or predicting the outcomes of its derivatization. For the synthesis of this compound, which involves forming an amide bond between (S)-valine and aniline (B41778), computational modeling could compare different coupling reagents and conditions.

By calculating the activation energies for different potential pathways, chemists can predict which reaction conditions are most likely to be successful. For example, modeling the Eschweiler-Clarke reaction, a method for methylating amines, has been used to understand product formation in the synthesis of aminopyridone derivatives. mdpi.com Similarly, modeling the derivatization of the primary amino group or the phenyl ring of this compound could help design new molecules with desired properties, predicting regioselectivity and stereoselectivity.

Theoretical Studies on Chiral Recognition Phenomena

As a chiral molecule, this compound can exhibit stereospecific interactions with other chiral molecules. Theoretical studies are crucial for understanding the mechanisms of chiral recognition, which is fundamental to enantioselective chromatography, asymmetric catalysis, and biological interactions. nih.gov

Molecular docking and MD simulations are powerful techniques to study how the (S)-enantiomer might bind differently to a chiral selector (e.g., a chiral stationary phase in HPLC or a protein's active site) compared to its (R)-enantiomer. nih.govtdl.org These studies analyze the non-covalent interactions—such as hydrogen bonds, steric repulsion, and van der Waals forces—that contribute to the stability of the diastereomeric complexes formed between the analyte and the selector. nih.govmdpi.com The difference in binding energy between the two diastereomeric complexes can be calculated to predict which enantiomer will bind more strongly, thus rationalizing the enantioseparation observed experimentally. nih.govtdl.org

Exploring the Non-Pharmaceutical Applications of this compound in Chemistry and Materials Science

The chiral compound this compound, an amide derivative of the amino acid L-valine, serves as a versatile molecular entity in various scientific domains beyond pharmacology. Its inherent chirality, stemming from the L-valine core, combined with the structural features of the phenylamide group, makes it a valuable component in asymmetric synthesis, catalysis, and the development of novel materials. This article explores the specific applications of this compound and its close analogues in organic synthesis, catalysis, and materials science, focusing exclusively on its non-clinical roles.

Applications in Organic Synthesis, Catalysis, and Materials Science Excluding Pharmaceutical Applications

The unique stereochemistry and functional groups of (S)-2-amino-3-methyl-N-phenylbutanamide make it a significant precursor and building block in several areas of chemical research.

The primary value of this compound in multistep synthesis lies in its function as a chiral building block or a chiral auxiliary. numberanalytics.com A chiral auxiliary is a molecular fragment that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which it can be removed. numberanalytics.comwikipedia.org The (S)-stereocenter of the valine core in the molecule is used to induce asymmetry in subsequent chemical transformations.

One of the key strategies in asymmetric synthesis is the use of the "chiral pool," which involves using readily available, enantiomerically pure natural products like amino acids as starting materials. ankara.edu.tr L-valine, the precursor to this compound, is a common member of this pool. Its derivatives are frequently employed in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for rapidly building molecular complexity. rsc.orgnih.gov

For instance, L-valine has been successfully used as the amino acid component in a Ugi five-center, four-component reaction (U-5C-4CR) to produce 1,1′-iminodicarboxylic acid derivatives. These products served as key intermediates in a nine-step synthesis of tetrahydroisoquinolines with high stereoselectivity, demonstrating how the chirality of the initial valine is transferred to the final complex product. mdpi.com The stereochemistry of the Ugi product was confirmed to be directly influenced by the (S)-configuration of the starting valine. mdpi.com

Multicomponent reactions are valued for their efficiency, high yields, and low waste production, making them attractive in organic synthesis and for creating libraries of novel molecules for materials science. nih.gov The use of bifunctional starting materials in these reactions, such as a ketoacid in place of separate ketone and carboxylic acid components, can further streamline the synthesis of complex heterocyclic structures. nih.gov

Table 1: Application of Valine Derivatives in Multicomponent Reactions

| Reaction Type | Role of Valine Derivative | Key Outcome | Reference |

|---|---|---|---|

| Ugi 5-Center-4-Component Reaction | Chiral amino acid component | Stereoselective synthesis of tetrahydroisoquinoline precursors. | mdpi.com |

| Ugi Three-Component Reaction | Bifunctional substrate (as a ketoacid) | Leads to the formation of heterocyclic products through intramolecular cyclization. | nih.gov |

| Passerini Reaction | General amino acid component | Forms α-acyloxy amides, useful in combinatorial and medicinal chemistry. | wikipedia.org |

The development of chiral ligands is central to the field of asymmetric catalysis, where metal complexes are used to produce one enantiomer of a product preferentially. organic-chemistry.org Chiral molecules derived from amino acids are frequently used as ligands because their defined stereochemistry and functional groups (amine, amide, and carboxyl) can coordinate to a metal center, creating a chiral environment that influences the outcome of the catalytic reaction.

While direct examples of this compound being converted into a specific, named ligand are not prevalent in the reviewed literature, the principles of ligand design strongly support its potential in this area. The amide nitrogen and the carbonyl oxygen of the phenylbutanamide structure can act as coordination sites. The bulky isopropyl group and the phenyl ring create a specific steric environment that can influence substrate approach and, therefore, enantioselectivity.

The synthesis of chiral ligands often involves modifying readily available chiral precursors. researchgate.net For example, quinoline-based P,N-chelating chiral ligands have been synthesized and applied broadly in asymmetric catalysis. beilstein-journals.org Similarly, sulfoximines have been explored as effective ligands in asymmetric metal catalysis. researchgate.net The structural motif of an amino acid amide is a common feature in many successful chiral ligands, highlighting the potential of molecules like this compound as a scaffold for developing new catalytic systems.

Amino acid derivatives are increasingly used as monomers for the synthesis of advanced polymers with tailored properties such as biodegradability and specific functionalities. Research has demonstrated the synthesis of novel polyamides derived from valine and alanine (B10760859) derivatives. nih.gov In one study, new symmetric diamines were created by coupling Fmoc-valine with m-phenylenediamine (B132917) or 2,6-diaminopyridine. These valine-containing diamine monomers were then polymerized with dicarboxylic acids like isophthaloyl dichloride via low-temperature solution polycondensation to yield novel polyamides. nih.gov The incorporation of the bulky L-valine side chain was found to inhibit close packing and reduce the crystallinity of the resulting polymers. nih.gov

Furthermore, the aniline (B41778) moiety of this compound suggests its potential use in creating polyaniline (PANI)-type materials. The polymerization of aniline and its derivatives is a well-established method for producing electrically conductive polymers with applications in sensors, antistatic coatings, and corrosion inhibition. rsc.orgnih.gov Functionalizing the aniline monomer can improve the polymer's solubility and processability. rsc.org Studies on the polymerization of various substituted anilines have shown that the electronic properties of the substituent dramatically affect the color and properties of the final polymer. uiowa.eduacs.org The synthesis of polymers with a backbone consisting solely of nitrogen and sulfur [−N(R)SS−] from aniline derivatives demonstrates the versatility of these precursors in creating novel polymer structures. uiowa.eduacs.org

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. This compound contains all the necessary functional groups to participate in such interactions.

The N-phenylamide structure is known to form robust supramolecular assemblies. A systematic study of a series of N-phenylamides revealed that the NH···O=C hydrogen bond is a primary interaction directing the formation of dimers and larger crystalline structures. nih.gov The phenyl ring further contributes to stability through π–π stacking interactions.

Amino acid derivatives are well-known for their ability to self-assemble into ordered nanostructures like hydrogels. researchgate.net The process is typically driven by a combination of hydrogen bonding between the amide groups, aromatic interactions from groups like fluorenylmethoxycarbonyl (Fmoc) or phenyl rings, and hydrophobic interactions. researchgate.netosti.gov

The specific influence of the valine residue on self-assembly has been demonstrated in studies of peptide amphiphiles (PAs). A systematic investigation revealed that progressively replacing alanine with valine in the peptide sequence of a PA systematically changed the twist of the resulting self-assembled nanostructures. As the number of valine residues increased, the supramolecular chirality of the assemblies shifted from left-handed to right-handed. researchgate.net This demonstrates that the chiral and steric properties of the valine side chain play a critical role in directing long-range order in supramolecular materials.

Table 2: Supramolecular Interactions and Assemblies Involving Valine and Phenylamide Analogs

| Molecular System | Key Interaction(s) | Resulting Structure/Phenomenon | Reference |

|---|---|---|---|

| N-Phenylamides | NH···O=C hydrogen bonds, π–π stacking | Formation of highly organized crystalline packs and supramolecular clusters. | nih.gov |

| Peptide Amphiphiles (Alanine/Valine) | Hydrophobic interactions, β-sheet formation | Systematic change in the twist and handedness of self-assembled nanostructures. | researchgate.net |

| N-Fmoc-amino acids | π–π stacking, hydrogen bonding | Self-assembly into supramolecular hydrogels. | researchgate.netosti.gov |

Peptide mimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as stability against enzymatic degradation. rsc.org this compound and its derivatives are excellent candidates for creating such mimetics. The Ugi and Passerini multicomponent reactions are particularly useful for synthesizing libraries of peptide-like molecules for screening. rsc.orgnih.gov

In a direct application for non-clinical biological research, a study was conducted on four synthetic peptide mimetics derived from L-Valine. These compounds were designed to investigate cognitive functions in rodents. The study found that two of the valine derivatives had a significant, dose-dependent positive effect on learning and memory. Mechanistic investigation in rats showed that these compounds significantly increased the levels of the neuromediator serotonin (B10506) (5-HT) in the hippocampus, with one also increasing noradrenaline levels. This research exemplifies how valine-based mimetics serve as crucial tools for probing the mechanisms of complex biological systems outside of a clinical context. The study concluded that the cognitive effects were likely related to the presence of the L-Valine residue and that the hydrophobicity of the attached molecular spacers influenced their ability to modulate neuromediator levels.

The role of this compound as a precursor extends to the creation of various advanced materials. As discussed previously, its structure lends itself to the synthesis of both functional polyamides and conductive polyanilines. nih.govrsc.org Polyamides incorporating amino acids are being investigated as novel biodegradable biomaterials. nih.gov

Furthermore, the self-assembly properties of its analogues are key to developing "soft" advanced materials. Amino acid-based hydrogels can be designed to be responsive to stimuli like pH, allowing for the controlled release of encapsulated molecules. researchgate.net The ability to form ordered nanostructures, such as the twisted ribbons observed in valine-containing peptide amphiphiles, opens possibilities for creating materials with unique optical or mechanical properties based on their highly organized supramolecular architecture. researchgate.net These materials, built from the bottom up using molecular self-assembly, represent a frontier in materials science.

Analytical Methodologies for Detection, Separation, and Quantification of S 2 Amino 3 Methyl N Phenylbutanamide

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of (S)-2-amino-3-methyl-N-phenylbutanamide. Given its structural similarity to valine and other amino acid derivatives, established HPLC methods for these related compounds are directly applicable.

Reversed-phase HPLC (RP-HPLC) is a common approach. For underivatized amino acids and their amides, which are polar, RP-HPLC can be challenging due to poor retention on non-polar stationary phases. helixchrom.com However, by using mixed-mode columns that combine reversed-phase and ion-exchange mechanisms, it is possible to achieve separation of underivatized amino acids. helixchrom.com For instance, a method using a core-shell mixed-mode column can separate various amino acids in under two minutes. helixchrom.com Another approach for underivatized amino acids involves using a C18 column with a mobile phase gradient of phosphate (B84403) buffer and acetonitrile, which has been successfully used to separate ten different amino acids. nih.gov

A preparative HPLC method has been developed for the resolution of racemic mixtures of labeled valine, utilizing a conventional reverse-phase column with a chiral mobile phase additive. nih.gov This demonstrates the capability of HPLC not only for analysis but also for purification.

Table 1: Exemplary HPLC Conditions for Structurally Related Amino Acids

| Parameter | Condition 1: Mixed-Mode | Condition 2: C18 Separation |

|---|---|---|

| Column | Core-shell mixed-mode (e.g., Coresep 100) | C18 |

| Mobile Phase | Acidic mobile phase (e.g., water, acetonitrile, formic acid) | Gradient of phosphate buffer (pH 7.4, 10 mM) and acetonitrile |

| Detection | UV or Mass Spectrometry (MS) | UV at 225 nm |

| Application | Fast separation of underivatized amino acids | Simultaneous quantification of multiple underivatized amino acids |

This table is a composite based on established methods for similar compounds. helixchrom.comnih.gov

Gas Chromatography (GC) Techniques

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids and their amides like this compound are generally non-volatile, derivatization is a mandatory step to increase their volatility. researchgate.net

Common derivatization agents for GC analysis of amino acids include silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates more stable and less moisture-sensitive derivatives. researchgate.net The resulting trimethylsilyl (B98337) (TMS) derivatives are amenable to GC separation and subsequent MS detection. hmdb.ca GC-MS provides high sensitivity and structural information, making it suitable for identifying and quantifying the compound in complex matrices. researchgate.net The separation is typically performed on a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. hmdb.ca

Capillary Electrophoresis (CE) for Separation

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography. creative-proteomics.com It is well-suited for the analysis of charged species like amino acids and their derivatives. oup.comnih.gov In CE, separation is achieved based on the differential migration of analytes in an electric field, which is dependent on their mass-to-charge ratio. oup.com

For amino acid amides, CE can be used to study their interactions with other molecules, such as DNA aptamers. nih.gov Different detection methods can be coupled with CE, including Ultraviolet (UV) detection and Mass Spectrometry (MS). creative-proteomics.comnih.gov CE-MS, in particular, provides high sensitivity and accuracy for the qualitative and quantitative analysis of amino acids. creative-proteomics.comnih.gov The technique is known for its low sample consumption, minimal environmental impact, and operational simplicity. creative-proteomics.com

Enantiomeric Purity Determination via Chiral Chromatography and Derivatization

Determining the enantiomeric purity of this compound is crucial, as the biological activity of chiral molecules often resides in only one enantiomer. Chiral chromatography is the most common approach for this purpose.

Chiral HPLC: Direct enantiomeric separation can be achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com These columns are compatible with a wide range of mobile phases, from polar organic to aqueous. sigmaaldrich.com Alternatively, a chiral mobile phase additive, such as a complex of L-proline and cupric acetate, can be used with a standard reversed-phase column to resolve enantiomers. nih.gov

Derivatization for Chiral Separation: An indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. rsc.orgrsc.org For example, L-valine can be derivatized with o-phthaldialdehyde (OPA) and a chiral thiol to form diastereomeric isoindole adducts, which are then separated by RP-HPLC. rsc.org This approach can be highly sensitive, allowing for the quantification of the unwanted enantiomer down to impurity levels of 0.05%. rsc.orgrsc.org Other derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and phenylisothiocyanate (PITC). nih.gov

Table 2: Chiral Derivatizing Agents and Reaction Conditions

| Chiral Derivatizing Agent | Analyte Functional Group | Reaction Conditions | Reference |

|---|---|---|---|

| o-Phthaldialdehyde (OPA) / Chiral Thiol | Primary Amine | Aqueous buffer, room temperature | rsc.org |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amine | Borate buffer, room temperature | nih.govnih.gov |

| (S)-Naproxen chloride ((S)-NAP) | Primary Amine | Automated inline derivatization | nih.gov |

| (R)-(5-(3-isothiocyanatopyrrolidin-1-yl)-5-oxopentyl) triphenylphosphonium (NCS-OTPP) | Thiol | 60 °C for 1 hour | nih.gov |

This table presents examples of derivatization strategies applicable to chiral amino compounds.

Spectrophotometric and Electrochemical Detection Strategies

While chromatography and electrophoresis are used for separation, various detection strategies are employed for quantification.

Spectrophotometric Detection: UV-Vis spectrophotometry is a common detection method used in HPLC. nih.gov The phenyl group in this compound provides a chromophore, allowing for direct UV detection. nih.gov To enhance sensitivity, especially for analytes with weak UV absorption, derivatization with a UV-active or fluorescent tag can be performed. creative-proteomics.comnih.gov For instance, derivatization with reagents like coumarins can produce highly fluorescent sulfonamides, enabling sensitive detection. researchgate.net

Electrochemical Detection (ED): Electrochemical detection offers high sensitivity and selectivity, particularly for electroactive compounds. nih.gov It can be coupled with both HPLC and CE. nih.govresearchgate.net Amino acid amides have been detected using CE with electrochemical detection at copper or platinum electrodes. nih.gov The detection mechanism involves the oxidation or reduction of the analyte at the electrode surface. nih.gov This method can be advantageous as it can sometimes allow for the direct detection of non-derivatized amino acids and their derivatives. creative-proteomics.com Prussian Blue-modified electrodes have been shown to catalyze the electrochemical oxidation of most proteinogenic amino acids, enhancing detection signals. researchgate.net

Sample Preparation and Matrix Effects in Analytical Contexts

Effective sample preparation is critical for accurate and reliable analysis, especially when the analyte is present in a complex matrix. The goal is to isolate this compound from interfering components and concentrate it for analysis.

Sample Preparation Techniques: For biological samples, this may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). creative-proteomics.comnih.gov For food samples, homogenization and lipid removal might be necessary. creative-proteomics.com The choice of method depends on the sample matrix and the analytical technique being used.

Matrix Effects: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte in mass spectrometry, leading to ion suppression or enhancement. nih.gov This can significantly affect the accuracy and precision of quantitative methods. nih.govresearchgate.net Matrix effects are a major consideration in LC-MS/MS analysis. researchgate.net Strategies to mitigate matrix effects include improving sample cleanup, optimizing chromatographic separation to separate the analyte from interfering components, or using a different ionization technique. nih.gov Derivatization can also alter the chromatographic retention and ionization characteristics of the analyte, potentially reducing matrix effects. nih.gov In some cases, simple dilution of the sample can be sufficient to eliminate these effects. nih.gov

Biochemical and Mechanistic Investigations in Vitro and Model Systems, Non Clinical

Enzyme Substrate or Inhibitor Studies (in vitro/mechanistic)

Investigations into the enzymatic interactions of (S)-2-amino-3-methyl-N-phenylbutanamide and its derivatives have revealed significant inhibitory activity against certain enzymes. A notable study demonstrated that N-phthalyl-L-valine anilide, a derivative of this compound, is a potent inhibitor of acetohydroxyacid synthase (AHAS). This enzyme is crucial in the biosynthetic pathway of branched-chain amino acids. The potency of L-valine as an inhibitor of AHAS from Zea mays was observed to increase by over 8000-fold upon its conversion to the N-phthalyl anilide derivative, which exhibited activity at a concentration of 2 µM.

The study also explored the structure-activity relationship, noting that derivatives of other amino acids such as D-valine, α-aminobutyric acid, isoleucine, and phenylalanine were 11- to 43-fold less potent. This highlights the stereospecificity and the importance of the L-valine moiety for strong inhibition.

Table 1: Inhibitory Activity of N-Phthalyl-Amino Acid Anilides on Acetohydroxyacid Synthase

| Compound | Amino Acid Moiety | Relative Potency |

| N-phthalyl-L-valine anilide | L-Valine | 1.0 |

| N-phthalyl-D-valine anilide | D-Valine | 11-fold less potent |

| N-phthalyl-α-aminobutyric acid anilide | α-Aminobutyric acid | Less potent |

| N-phthalyl-isoleucine anilide | Isoleucine | Less potent |

| N-phthalyl-phenylalanine anilide | Phenylalanine | 43-fold less potent |

This table is generated based on the relative potencies described in the text. Specific IC50 values were not provided in the search results.

Receptor Binding Studies in Isolated Systems (Mechanistic)

Currently, there is a lack of specific data from receptor binding studies for this compound in isolated systems within the available scientific literature.

Mechanistic Studies of Biological Activity in Non-Human Models (e.g., microbial, cellular, without physiological outcomes)

While direct mechanistic studies on this compound are limited, research on related amino acid derivatives provides insights into potential biological activities. The inhibition of acetohydroxyacid synthase by a derivative of the title compound suggests a potential mechanism for herbicidal activity, as this enzyme is essential for plant growth.

Furthermore, various derivatives of amino acids, including valine, have been investigated for their antimicrobial properties. For instance, cationic antimicrobial peptidomimetics based on valine have demonstrated significant broad-spectrum antibacterial activity. A valine derivative bearing a dodecyl moiety (A-L-Val-C12) showed minimum inhibitory concentrations (MICs) of 1.67 μg/mL against E. coli and 8.3 μg/mL against methicillin-resistant S. aureus (MRSA) researchgate.net. The proposed mechanism for such antimicrobial peptides often involves the disruption of bacterial cell membranes.

Studies on N-acylamino amides have also indicated potential for crop protection activity, suggesting that these compounds may act as herbicides or insecticides through various mechanisms.

Role as a Metabolite or Precursor in Biochemical Pathways (non-human, non-clinical)

There is no specific information available in the reviewed literature regarding the role of this compound as a metabolite or precursor in non-human, non-clinical biochemical pathways.

In general, the catabolism of the parent amino acid, L-valine, is a well-understood pathway. It begins with transamination to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA. Subsequent oxidation and rearrangement lead to the formation of succinyl-CoA, which can then enter the citric acid cycle. It is plausible that if this compound were to be metabolized, it might involve hydrolysis of the amide bond to yield L-valine and aniline (B41778), which would then enter their respective metabolic pathways. However, this is speculative and not based on direct experimental evidence for the title compound.

Investigation of Chiral Recognition in Biological Systems

The chiral nature of this compound makes its stereospecific interactions with biological systems a key area of investigation. While direct studies on its chiral recognition by specific biological receptors or enzymes are not detailed in the available literature, significant research has been conducted on the chiral separation and recognition of valine anilide and related compounds using synthetic systems that mimic biological recognition.

Molecularly imprinted polymers (MIPs) have been successfully used for the chiral recognition of (S)-valine anilide. These polymers are created with binding sites that are complementary in shape, size, and functionality to the template molecule, in this case, (S)-valine anilide. Studies have shown that MIPs prepared with (S)-valine anilide as the template exhibit preferential binding to the (S)-enantiomer over the (R)-enantiomer.

One study compared a (S)-valine anilide-imprinted polymer, where the interaction was primarily ionic, with an N-benzoyl-(S)-valine anilide-imprinted polymer, which relied on hydrogen-bonding interactions nih.govmendeley.com. Both polymers showed preferential adsorption for (S)-amino acid derivatives, demonstrating effective chiral recognition. Such systems are valuable tools for understanding the principles of chiral recognition that can be applied to biological systems.

High-performance liquid chromatography (HPLC) using chiral stationary phases is another widely used technique for the separation and recognition of enantiomers of amino acid derivatives, including anilides.

Structural Biology Studies of this compound-Biomolecule Complexes

No structural biology data, such as X-ray crystallography or NMR spectroscopy, for this compound in complex with any biomolecule were found in the reviewed scientific literature. Such studies would be invaluable for elucidating the precise molecular interactions that underlie its biological activity at an atomic level.

Environmental Behavior and Degradation Pathways of S 2 Amino 3 Methyl N Phenylbutanamide

Biodegradation Mechanisms and Microorganisms Involved

The biodegradation of N-phenylalkanamides, such as (S)-2-amino-3-methyl-N-phenylbutanamide, is anticipated to be primarily driven by microbial activity in soil and aquatic environments. The amide linkage is a key site for initial microbial attack, often leading to the cleavage of the molecule into an aniline (B41778) derivative and a carboxylic acid.